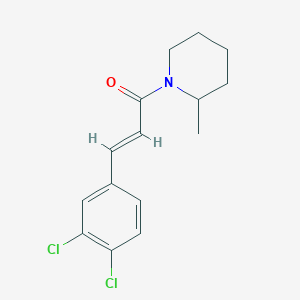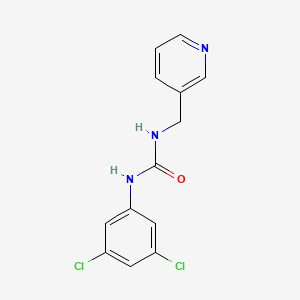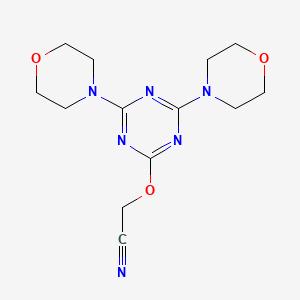![molecular formula C8H8F3NO3S B5274314 N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B5274314.png)
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethyl-substituted phenyl compound with different functional groups and properties.
4-(trifluoromethoxy)phenylacetylene: Contains a trifluoromethoxy group and an acetylene moiety, used in different applications.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide is unique due to the presence of both the trifluoromethoxy and methanesulfonamide groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in specific research and industrial contexts .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(13,14)12-6-2-4-7(5-3-6)15-8(9,10)11/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXHJEPSKWBZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5274242.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5274248.png)
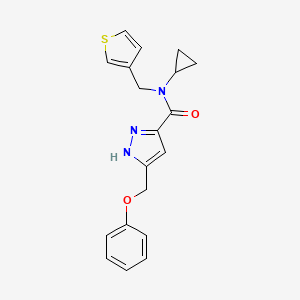
![1-(3-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5274264.png)
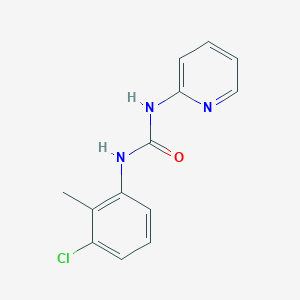
![2-{1-[(2,5-dimethoxyphenyl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5274276.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5274277.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5274285.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5274286.png)
![1-{3-[2-(3-methoxybenzyl)-4-morpholinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5274305.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5274317.png)
